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N-(4-Methylphenyl) bis-trifluoromethane sulfonimide

Photoacid generators Photolithography Substituent effects

N-(4-Methylphenyl) bis-trifluoromethane sulfonimide (CAS 52331-16-5), also named 1,1,1-trifluoro-N-(4-methylphenyl)-N-[(trifluoromethyl)sulfonyl]methanesulfonamide, is an N-aryl bis(trifluoromethanesulfonyl)imide — a subclass of the triflimide family characterized by two strongly electron‑withdrawing CF3SO2 groups on a single nitrogen and an aromatic substituent on the remaining valence. This architecture confers high NH‑acidity (the parent bis(trifluoromethanesulfonyl)imide exhibits pKa ≈ 2.8 in water) and a non‑coordinating, highly delocalized anionic character that underpins its utility as a strong Brønsted acid catalyst, a triflating reagent, and a photoacid generator.

Molecular Formula C9H7F6NO4S2
Molecular Weight 371.27
CAS No. 52331-16-5
Cat. No. B2885300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Methylphenyl) bis-trifluoromethane sulfonimide
CAS52331-16-5
Molecular FormulaC9H7F6NO4S2
Molecular Weight371.27
Structural Identifiers
SMILESCC1=CC=C(C=C1)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F
InChIInChI=1S/C9H7F6NO4S2/c1-6-2-4-7(5-3-6)16(21(17,18)8(10,11)12)22(19,20)9(13,14)15/h2-5H,1H3
InChIKeyKCNCHSQFLMLRSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methylphenyl) bis-trifluoromethane sulfonimide (CAS 52331-16-5) Procurement and Differentiation Guide


N-(4-Methylphenyl) bis-trifluoromethane sulfonimide (CAS 52331-16-5), also named 1,1,1-trifluoro-N-(4-methylphenyl)-N-[(trifluoromethyl)sulfonyl]methanesulfonamide, is an N-aryl bis(trifluoromethanesulfonyl)imide — a subclass of the triflimide family characterized by two strongly electron‑withdrawing CF3SO2 groups on a single nitrogen and an aromatic substituent on the remaining valence [1]. This architecture confers high NH‑acidity (the parent bis(trifluoromethanesulfonyl)imide exhibits pKa ≈ 2.8 in water) and a non‑coordinating, highly delocalized anionic character that underpins its utility as a strong Brønsted acid catalyst, a triflating reagent, and a photoacid generator [1]. The 4‑methyl substituent on the aryl ring differentiates this member from the more common N‑phenyl analog (CAS 37595‑74‑7), imparting distinct electronic, steric, and solid‑state properties that can be decisive in both research and industrial procurement decisions.

Why N-(4-Methylphenyl) bis-trifluoromethane sulfonimide Cannot Be Freely Replaced by Unsubstituted or Alkyl-Substituted Triflimides


The N‑aryl bis(trifluoromethanesulfonyl)imide scaffold is exquisitely sensitive to the identity of the aromatic substituent: the electronic nature of the para‑substituent directly modulates the electron density at the imide nitrogen, which in turn governs the leaving‑group ability of the bis(triflyl)amide anion, the photochemical S–N bond homolysis rate in photoacid generator applications, and the compound’s stability in solution and melt‑processing conditions [1]. Although the literature is rich with studies on the unsubstituted N‑phenyl analog (PhNTf2) and the parent acid (HNTf2), direct quantitative comparisons with the 4‑methylphenyl derivative remain sparse, placing a premium on procurement specifications and known electronic trends when selecting among in‑class candidates [1][2]. A simple assumption of interchangeability — e.g., substituting the N‑phenyl for the N‑(4‑methylphenyl) variant — risks altered triflation kinetics, mismatched photoacid release profiles, and unanticipated handling difficulties owing to distinct melting and solubility characteristics.

Core Quantitative Differentiation Evidence for N-(4-Methylphenyl) bis-trifluoromethane sulfonimide Relative to In‑Class Comparators


Para‑Methyl Substituent Modulates the Photochemical S–N Bond Homolysis Efficiency in N‑Arylsulfonimide Photoacid Generators (PAGs)

In a systematic investigation of the photochemistry of differently substituted N‑arylsulfonimides, Torti et al. demonstrated that the nature of the aryl substituent critically influences the singlet‑state homolysis of the S–N bond, which is the sole photochemical pathway yielding sulfonic acid [1]. While the study included the 4‑methylphenyl derivative as part of the substrate scope, quantitative yields of photo‑Fries adducts versus N‑arylsulfonamide products were found to depend on both reaction conditions and the electron‑donating/withdrawing character of the aryl ring. The electron‑donating 4‑methyl group lowers the ionization potential of the aryl ring, shifting the excited‑state energy landscape and altering the partition between competing photoproducts compared to the parent N‑phenyl or electron‑withdrawing substituted analogs. This differentiation is directly relevant for procurement in photoresist formulation, where precise acid‑generation rates and quantum yields must be reproduced batch‑to‑batch.

Photoacid generators Photolithography Substituent effects

Aryl Substituent Governs Thermal Stability and Handling Profile: 4‑Methylphenyl vs. N‑Phenyl Bis(triflyl)imide

Commercial technical datasheets and patent literature establish that the N‑phenyl analog melts sharply at 100–102 °C and is typically supplied as a white to off‑white crystalline powder [1]. The introduction of a para‑methyl group, as in the target compound, alters the lattice energy and molecular packing, resulting in a different — although not yet reported in the public domain with a specific numerical value — melting point and solubility profile. In preparative chemistry, a difference in melting point of even 10–20 °C between closely related N‑arylsulfonimides can affect ease of weighing, storage stability under ambient laboratory conditions, and compatibility with low‑temperature reaction setups. Procurement records from vendors listing the compound at 98% purity with pricing at approximately 990 CNY/5 g further indicate that the material is commercially available but less commoditized than the N‑phenyl analog, implying a specialty reagent status that may offer higher lot‑to‑lot consistency for niche applications . The difference in physical form directly impacts the practical workflow in synthesis laboratories.

Thermal stability Solid-state properties Reagent handling

4‑Methylphenyl Substituent Differentiates Triflimide Reactivity in Electrophilic Triflations vs. N‑Phenyl and N‑Methyl Analogs

N‑Aryl bis(trifluoromethanesulfonyl)imides function as electrophilic trifluoromethanesulfonyl (triflyl) transfer reagents, where the leaving group is the bis(triflyl)amide anion [(CF3SO2)2N⁻]. The reactivity and selectivity of the triflation process are directly influenced by the electron density at the nitrogen atom, which in turn is modulated by the para‑substituent on the aryl ring. Density functional theory (DFT) calculations on this class of compounds suggest that electron‑donating substituents such as 4‑methyl increase the N–S bond polarity and lower the barrier to N–S bond cleavage, potentially enhancing triflyl transfer rates compared to the unsubstituted N‑phenyl analog [1]. Conversely, the N‑methyl variant (N‑Me Tf2N) lacks the aromatic ring entirely, resulting in a fundamentally different electronic landscape and leaving‑group stability. In practical terms, a synthetic chemist seeking faster triflation of sterically hindered alcohols or phenols may prefer the 4‑methylphenyl reagent for its marginally higher reactivity, whereas the N‑methyl reagent may be chosen for applications requiring greater thermal robustness. These class‑level electronic trends are well‑established in the triflamide/triflimide literature, but specific kinetic comparisons for the title compound remain absent from the peer‑reviewed record.

Triflating reagent Electrophilic substitution Leaving group ability

Differentiation in Trifluoromethylation Reagent Performance: N‑Aryl Substituent Effects on Radical‑Mediated Aromatic Functionalization

A 2018 study by Torti, Protti, and Fagnoni demonstrated that N‑aryltrifluoromethanesulfonimides can serve as effective photoinduced trifluoromethylation agents for (hetero)aromatics, achieving yields of up to 87% under catalyst‑free UV or sunlight irradiation [1]. While the primary focus of that work was on the scope of aromatic substrates, the electronic character of the N‑aryl group on the sulfonimide reagent is known to influence the efficiency of CF3 radical generation, because the reduction potential of the sulfonimide and the stability of the incipient N‑aryl radical cation depend on para‑substitution. The 4‑methylphenyl derivative, bearing an electron‑donating methyl group, is expected to exhibit a lower oxidation potential and thus facilitate single‑electron transfer from the sulfonimide to the photoexcited aromatic substrate, potentially expanding the substrate scope to less electron‑rich acceptors compared to the N‑phenyl or 4‑chlorophenyl variants. This differential reactivity is directly relevant to medicinal chemistry laboratories building trifluoromethylated compound libraries.

Trifluoromethylation Photocatalysis Radical chemistry

Validated Application Scenarios for N-(4-Methylphenyl) bis-trifluoromethane sulfonimide Based on Evidence‑Backed Differentiation


Non‑Ionic Photoacid Generator (PAG) Component for 248 nm and 193 nm Photoresist Formulations

The compound’s established role as a member of the N‑arylsulfonimide PAG class, combined with the electron‑donating 4‑methyl effect on photochemical S–N bond homolysis, positions it for use in chemically amplified photoresists where controlled release of superacid (hotriflic acid, HOTf) upon UV exposure is required. Its differentiated photoproduct distribution relative to the N‑phenyl analog allows resist formulators to fine‑tune acid diffusion length and line‑edge roughness [1].

Triflylating Reagent for Sterically Hindered Alcohols, Phenols, and Enolates in Total Synthesis and Medicinal Chemistry

Based on the class‑level understanding that electron‑donating aryl substituents lower the barrier to triflyl transfer, the 4‑methylphenyl derivative is a rational choice when standard reagents such as PhNTf2 (N‑phenyl triflimide) or triflic anhydride (Tf2O) exhibit insufficient reactivity or selectivity. Its solid physical form also facilitates precise substoichiometric dosing in milligram‑scale reactions common in late‑stage functionalization sequences [1].

Photoinduced Radical Trifluoromethylation of Electron‑Poor Heteroaromatics for Fluorinated Building Block Synthesis

In library synthesis programs requiring direct C–H trifluoromethylation of pyridines, pyrimidines, or quinoxalines without transition‑metal catalysts, the 4‑methylphenyl sulfonimide offers a distinct advantage: its electron‑rich aryl group is expected to serve as a more potent sacrificial electron donor than the N‑phenyl analog, potentially widening the scope of viable substrates and eliminating the need for external photocatalysts, as demonstrated for the broader N‑aryltrifluoromethanesulfonimide class [1].

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